molecular formula C8H16N2 B8060077 trans-Decahydro-quinoxaline CAS No. 1366054-05-8

trans-Decahydro-quinoxaline

Cat. No.: B8060077
CAS No.: 1366054-05-8
M. Wt: 140.23 g/mol
InChI Key: MDEXMBGPIZUUBI-YUMQZZPRSA-N
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Description

trans-Decahydro-quinoxaline: is a bicyclic nitrogen-containing heterocyclic compound It is a saturated derivative of quinoxaline, where the aromaticity of the benzene and pyrazine rings is lost due to hydrogenation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Decahydro-quinoxaline typically involves the hydrogenation of quinoxaline. This process can be carried out using a variety of catalysts, such as palladium on carbon or platinum oxide, under high pressure and temperature conditions. The reaction is as follows:

Quinoxaline+4H2This compound\text{Quinoxaline} + 4H_2 \rightarrow \text{this compound} Quinoxaline+4H2​→this compound

Industrial Production Methods

In an industrial setting, the hydrogenation process is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and improve the efficiency and yield of the process. The use of robust catalysts and optimized reaction parameters ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

trans-Decahydro-quinoxaline can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline or other partially hydrogenated derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinoxaline and partially hydrogenated derivatives.

    Reduction: More saturated nitrogen-containing heterocycles.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

trans-Decahydro-quinoxaline has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antibacterial, antifungal, and anticancer activities.

    Materials Science: It is used in the synthesis of polymers and other materials with unique electronic and optical properties.

    Biological Studies: Its derivatives are studied for their interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of trans-Decahydro-quinoxaline and its derivatives often involves interaction with biological targets such as enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact molecular targets and pathways depend on the specific derivative and its structural features.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which is aromatic and has different chemical properties.

    Decahydro-isoquinoline: Another saturated nitrogen-containing heterocycle with a similar structure but different biological activities.

    Tetrahydroquinoxaline: A partially hydrogenated derivative of quinoxaline.

Uniqueness

trans-Decahydro-quinoxaline is unique due to its fully saturated structure, which imparts different chemical reactivity and biological activity compared to its aromatic counterparts

Properties

IUPAC Name

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEXMBGPIZUUBI-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305753
Record name (4aS,8aS)-Decahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366054-05-8, 51773-44-5
Record name (4aS,8aS)-Decahydroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1366054-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aS,8aS)-Decahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(4aR,8aR)-decahydroquinoxaline
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